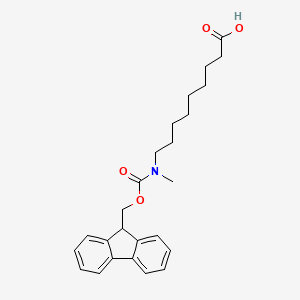

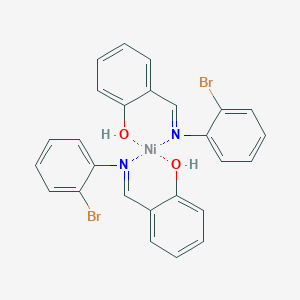

![molecular formula C23H21Cl2FeI2N3 B6297928 {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 956497-73-7](/img/structure/B6297928.png)

{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine-iron(II)-dichloride (BIMP-FeCl2) is an organometallic compound containing a pyridine-based ligand and a ferrous center. It is synthesized from the reaction of 2,6-bis(iodo)pyridine and iron(II) dichloride in aqueous solution. BIMP-FeCl2 is a useful reagent for the synthesis of organic compounds and has been studied for its potential applications in materials science and biochemistry.

Mechanism of Action

The mechanism of action of {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows it to act as a catalyst in the synthesis of organic compounds and to facilitate the oxidation of alcohols.

Biochemical and Physiological Effects

The biochemical and physiological effects of {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride are not yet fully understood. However, it is believed that the compound may have potential applications in the field of biochemistry, such as for the preparation of DNA-based nanostructures and for the synthesis of peptide and protein conjugates.

Advantages and Limitations for Lab Experiments

{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized. It can be used as a catalyst for the synthesis of organic compounds, and it can be used as a reagent for the oxidation of alcohols. However, there are some limitations to its use in lab experiments. The compound is air- and moisture-sensitive, and it can be difficult to handle and store.

Future Directions

Future research on {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride could focus on exploring its potential applications in materials science and biochemistry. For example, further research could be conducted to investigate the potential of the compound for the synthesis of peptide and protein conjugates. In addition, further research could be conducted to explore the potential of the compound for the preparation of DNA-based nanostructures. Finally, further research could be conducted to explore the potential of the compound for the synthesis of heterocyclic compounds.

Synthesis Methods

{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride is synthesized via a two-step process. In the first step, 2,6-bis(iodo)pyridine is reacted with iron(II) dichloride in an aqueous solution. The reaction is carried out at room temperature and produces a yellow-orange solution. The reaction is complete when the solution turns dark brown. In the second step, the solution is filtered and the precipitate is collected and dried. The product is a yellow-orange powder.

Scientific Research Applications

{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride has been studied for its potential applications in materials science and biochemistry. It has been used in the synthesis of organic compounds such as cyclopropanes, cyclopropenes, and cyclobutanes. It has also been used in the synthesis of heterocyclic compounds and as a catalyst for the oxidation of alcohols. In addition, {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride has been studied for its potential applications in the field of biochemistry, such as for the preparation of DNA-based nanostructures and for the synthesis of peptide and protein conjugates.

properties

IUPAC Name |

dichloroiron;N-(4-iodo-2-methylphenyl)-1-[6-[N-(4-iodo-2-methylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21I2N3.2ClH.Fe/c1-14-12-18(24)8-10-20(14)26-16(3)22-6-5-7-23(28-22)17(4)27-21-11-9-19(25)13-15(21)2;;;/h5-13H,1-4H3;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXXHKPJIYMRBN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3)I)C)C.Cl[Fe]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2FeI2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

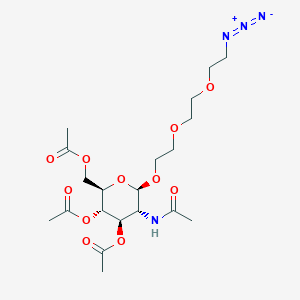

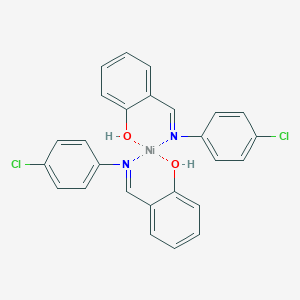

![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)